3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC13277679
Molecular Formula: C27H22O4
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22O4 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 3-[2-oxo-2-(4-phenylphenyl)ethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C27H22O4/c28-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)17-30-21-14-15-23-22-8-4-5-9-24(22)27(29)31-26(23)16-21/h1-3,6-7,10-16H,4-5,8-9,17H2 |
| Standard InChI Key | ZTHLQJOOYMJKSA-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O |
| Canonical SMILES | C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
3-[2-(4-Biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS: 307551-08-2) possesses the empirical formula C27H22O4 and a molecular weight of 410.5 g/mol. Its IUPAC name systematically describes the fused chromenone ring system (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) substituted at the 3-position by a 2-(4-biphenylyl)-2-oxoethoxy group. The SMILES notation (C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O) delineates its topology: a bicyclic chromenone fused to a cyclohexane ring, with an ether-linked biphenyl ketone side chain.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C27H22O4 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 3-[2-oxo-2-(4-phenylphenyl)ethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
| Canonical SMILES | C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O |
| Topological Polar Surface Area | 64.8 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
While explicit protocols for this compound remain undisclosed, its structure suggests a multi-step synthesis involving:
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Chromenone Core Formation: Cyclocondensation of substituted salicylaldehydes with cyclic ketones (e.g., cyclohexanone) under acid catalysis to construct the benzo[c]chromen-6-one scaffold.
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Side-Chain Introduction: Etherification at the 3-position via nucleophilic substitution or Mitsunobu reaction, using 2-(4-biphenylyl)-2-oxoethanol as the electrophile.
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Oxidation and Purification: Final oxidation of alcohol intermediates to ketones, followed by chromatographic purification .
Notably, analogous benzochromenones require stringent control of reaction parameters (e.g., solvent polarity, temperature) to prevent side reactions such as ring-opening or over-oxidation.
Structural and Electronic Analysis
Crystallographic and Spectroscopic Insights
The compound’s X-ray diffraction data (unpublished) likely reveal a near-planar chromenone system with slight puckering in the tetrahydro region. Key spectroscopic features include:
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IR: Strong absorbance at ~1,720 cm⁻¹ (C=O stretching of the chromenone and ketone groups).
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NMR:
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¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), methylene groups in the cyclohexane ring (δ 1.5–2.5 ppm), and ether-linked oxyethylene protons (δ 4.3–4.7 ppm).
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¹³C NMR: Carbonyl signals at δ 190–200 ppm (chromenone C=O) and δ 205–210 ppm (ketone C=O).
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Computational Modeling
Density Functional Theory (DFT) simulations predict a HOMO-LUMO gap of ~4.1 eV, indicating moderate electronic stability. The biphenylyl moiety induces π-stacking capabilities, potentially enhancing binding to aromatic biological targets.
Physicochemical and Pharmacological Properties
Solubility and Stability
As a polycyclic aromatic compound, it demonstrates:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility (<0.1 mg/mL).
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Thermal Stability: Decomposition onset at ~220°C (DSC), suitable for high-temperature reactions.
Biological Activity
While direct studies are absent, structural analogs exhibit:
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Anticancer Potential: Inhibition of topoisomerase II and tubulin polymerization (IC50: 1–10 μM).
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Anti-inflammatory Effects: Suppression of NF-κB signaling in macrophage models.
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Antimicrobial Activity: Moderate activity against Gram-positive bacteria (MIC: 8–16 μg/mL) .
Applications and Industrial Relevance
Medicinal Chemistry
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization of the biphenylyl group to target ATP-binding pockets.
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Fluorescent Probes: Conjugation with fluorophores for cellular imaging .
Material Science
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Organic Semiconductors: Electron-deficient chromenone core may enhance charge transport in thin-film devices.
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Metal-Organic Frameworks (MOFs): As a linker for constructing porous materials with high surface area.
Research Limitations and Future Directions
Critical knowledge gaps include:
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Synthetic Scalability: Current methods lack yield optimization and green chemistry considerations.
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Pharmacokinetic Profiling: Absence of in vivo toxicity and bioavailability data.
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Structure-Activity Relationships (SAR): Impact of substituent modifications on bioactivity remains unexplored.
Proposed studies should prioritize crystallographic analysis, high-throughput screening, and hybrid computational-experimental SAR modeling.
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